molecular formula C15H8BrCl2NO2 B4600306 5-bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

5-bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B4600306
M. Wt: 385.0 g/mol
InChI Key: VNCFGBDCLQWVEU-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of bromine, chlorine, and indole moieties, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione typically involves the bromination of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

5-Bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2,4-dichlorobenzyl)-1H-indole-3-carbonitrile
  • 5-Bromo-1-(2,4-dichlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

5-Bromo-1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the indole core, makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1-[(2,4-dichlorophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2NO2/c16-9-2-4-13-11(5-9)14(20)15(21)19(13)7-8-1-3-10(17)6-12(8)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCFGBDCLQWVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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